molecular formula C14H18N2OS B2588420 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide CAS No. 900866-92-4

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide

Cat. No.: B2588420
CAS No.: 900866-92-4
M. Wt: 262.37
InChI Key: OHUCZHZEOOKAPC-UHFFFAOYSA-N
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Description

“N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide” is a compound that contains a benzothiazole core, which is a heterocyclic compound with a five-membered C3NS ring . The benzothiazole core is fused to a benzene ring, making it an aromatic compound . The compound also contains a pentanamide group .


Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar . The molecular formula of “this compound” is C16H12N4OS2 .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 97.2±0.3 cm3, and a polar surface area of 124 Å2 . It also has a molar volume of 227.7±3.0 cm3 .

Scientific Research Applications

Therapeutic Potential and Applications

Benzothiazole derivatives, including N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide, have shown a broad spectrum of biological and pharmacological activities. These compounds are integral to a variety of natural products and pharmaceutical agents, exhibiting antitumor, antimicrobial, anti-inflammatory, antidiabetic, antiviral, and other therapeutic capabilities.

  • Anticancer and Antitumor Activities

    Benzothiazoles, particularly the 2-arylbenzothiazole moiety, are under development for the treatment of cancer due to their potential antitumor agents. Their structural simplicity and ease of synthesis make them attractive candidates for developing new chemotherapeutic agents (Kamal et al., 2015; Ahmed et al., 2012).

  • Antimicrobial and Antiviral Agents

    The antimicrobial and antiviral capacities of benzothiazole derivatives are significant in addressing the global concern of multi-drug resistant pathogens and emerging diseases like COVID-19. These derivatives, including Schiff bases, azo dyes, and metal complexes, have shown different modes of action against microorganisms and viruses (Elamin et al., 2020).

  • Amyloid Imaging in Alzheimer's Disease

    Benzothiazole derivatives have been explored as imaging agents in Alzheimer's disease, particularly for measuring amyloid in vivo in the brain. The development of amyloid imaging ligands like N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiazole (11C-PIB) signifies the role of benzothiazole compounds in early detection and evaluation of antiamyloid therapies (Nordberg, 2007).

  • Broad Pharmacological Importance

    Benzothiazole derivatives have been recognized for their wide range of pharmacological activities. These compounds serve as a basis for the development of new drugs targeting various diseases, including cancer, bacterial and viral infections, and neurodegenerative diseases. The diversity in biological activity is attributed to the structural versatility and the ability to interact with different biological targets (Irfan et al., 2019; Asif & Imran, 2020).

Mechanism of Action

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-4-5-6-11(17)15-14-16-12-9(2)7-8-10(3)13(12)18-14/h7-8H,4-6H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUCZHZEOOKAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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